molecular formula C25H20N4O3S2 B383322 Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate CAS No. 442865-55-6

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate

Cat. No. B383322
CAS RN: 442865-55-6
M. Wt: 488.6g/mol
InChI Key: UNTGYWVISLXVCV-UHFFFAOYSA-N
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Description

“Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate” is a complex organic compound. It contains a 1,2,4-triazolo[4,3-a]quinoline moiety, which is a type of heterocyclic compound . The 1,2,4-triazolo[4,3-a]quinoline ring system is isoelectronic with that of purines, and has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of such compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The 1,2,4-triazolo[4,3-a]quinoline ring system is isoelectronic with that of purines, and depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The position and number of substitutions play a crucial role in modulating the potency of the compounds . For example, meta and para positions lead to improved activity compared to the ortho position .

Scientific Research Applications

Antiviral Research

This compound has potential applications in antiviral research due to the presence of the [1,2,4]triazolo[4,3-a]quinoline moiety. Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit antiviral activity against Herpes simplex virus . The compound could be used to develop new antiviral agents that target specific stages of viral replication.

Antitumor Activity

The thiophene and quinoline components of the molecule suggest potential antitumor properties. Similar structures have been evaluated for their efficacy against human malignant melanoma cells using standard MTT assays . This compound could be part of research into novel chemotherapeutic agents.

properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-15-12-21-27-28-25(29(21)19-11-7-6-10-17(15)19)33-14-22(30)26-23-18(24(31)32-2)13-20(34-23)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTGYWVISLXVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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